molecular formula C11H11LiO3 B2914587 Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate CAS No. 2155852-03-0

Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate

Cat. No.: B2914587
CAS No.: 2155852-03-0
M. Wt: 198.15
InChI Key: DAPSPJFYKQXOQY-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate: is a chemical compound with the molecular formula C11H11LiO3. It is a lithium salt of 2-(2-methyloxetan-2-yl)benzoic acid. This compound is of interest due to its unique structural features, which include a lithium ion coordinated to a benzoate group substituted with a 2-methyloxetane ring. The presence of the oxetane ring imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate typically involves the reaction of 2-(2-methyloxetan-2-yl)benzoic acid with a lithium-containing reagent. One common method is to dissolve the benzoic acid derivative in an appropriate solvent, such as tetrahydrofuran (THF), and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzoate group.

    Reduction: Reduced forms of the benzoate group.

    Substitution: New compounds with substituted benzoate groups.

Scientific Research Applications

Chemistry: Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its lithium ion component is of particular interest due to lithium’s known effects on biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the field of mental health, where lithium compounds are known to have mood-stabilizing effects.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate involves its interaction with molecular targets in biological systems. The lithium ion can modulate the activity of enzymes and signaling pathways, leading to various physiological effects. The benzoate group and the oxetane ring may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

  • Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate
  • Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate

Comparison: this compound is unique due to the position of the oxetane ring on the benzoate group. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For example, the position of the oxetane ring can influence the compound’s reactivity and stability, making it more suitable for specific applications.

Properties

IUPAC Name

lithium;2-(2-methyloxetan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-5-3-2-4-8(9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPSPJFYKQXOQY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCO1)C2=CC=CC=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11LiO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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